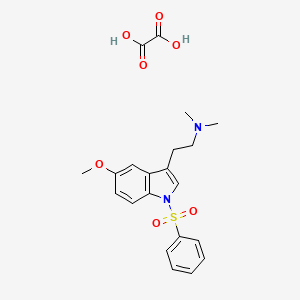

MS 245 oxalate

Description

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S.C2H2O4/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17;3-1(4)2(5)6/h4-10,13-14H,11-12H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSWAEGCRSFTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to MS 245 Oxalate: A Potent 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS 245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) expressed almost exclusively in the central nervous system (CNS).[1][2] Its high affinity for the 5-HT6 receptor has made it a valuable research tool for investigating the physiological roles of this receptor and for exploring its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

Chemical and Physical Properties

This compound is the oxalate salt of the parent compound MS 245. The presence of the oxalate counterion improves the compound's solubility and handling properties for in vitro and in vivo studies.

| Property | Value | Reference |

| Chemical Name | 5-Methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine oxalate | [2] |

| Synonyms | MS-245 oxalate, MS245 oxalate | [3] |

| CAS Number | 275363-58-1 | [2] |

| Molecular Formula | C21H24N2O7S | [3] |

| Molecular Weight | 448.49 g/mol | [2][3] |

| Purity | >99% | [2] |

| Solubility | Soluble in DMSO (50mM) | [2] |

| Storage | Store at +4°C for short term, -20°C for long term. | [2][3] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the 5-HT6 receptor, thereby blocking the binding of the endogenous ligand, serotonin (5-hydroxytryptamine). The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein complex.

Canonical Gs-cAMP Signaling Pathway

Activation of the 5-HT6 receptor by serotonin leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). By antagonizing this pathway, this compound reduces the basal and serotonin-induced levels of cAMP.

Caption: Canonical 5-HT6 Receptor Signaling Pathway.

Non-Canonical Signaling Pathways

Recent research has indicated that the 5-HT6 receptor can also signal through pathways independent of Gs-cAMP. These include the mTOR and Cdk5 signaling pathways, which are implicated in processes such as neuronal migration and differentiation. The precise role of this compound in modulating these non-canonical pathways is an active area of investigation.

Quantitative Data

The primary measure of a ligand's affinity for a receptor is its inhibition constant (Ki). The Ki for this compound at the 5-HT6 receptor has been determined through radioligand binding assays.

| Parameter | Value | Species/System | Reference |

| Ki (5-HT6 Receptor) | 2 nM | Not Specified | [1][3] |

| Ki (5-HT6 Receptor) | 2.1 nM | Not Specified | [2] |

Experimental Protocols

The characterization of a 5-HT6 receptor antagonist like this compound typically involves a series of in vitro and in vivo experiments.

Radioligand Binding Assay (In Vitro)

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the 5-HT6 receptor (IC50) and to calculate the Ki value.

Materials:

-

Membranes from cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide).

-

Non-specific binding control: 10 µM Methiothepin.

-

Test compound: this compound.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, [3H]-LSD, and either buffer (for total binding), methiothepin (for non-specific binding), or a dilution of this compound.

-

Incubate the plate at 37°C for 60 minutes.

-

Rapidly filter the contents of each well through the glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (In Vitro)

This assay measures the functional antagonism of this compound by quantifying its effect on cAMP production.

Objective: To determine the ability of this compound to inhibit serotonin-induced cAMP production.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Serotonin (5-HT).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Seed the HEK293-5-HT6 cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of serotonin (typically the EC80).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the log concentration of this compound to determine its IC50 value for functional antagonism.

In Vivo Behavioral Assays

This compound has been evaluated in various animal models to assess its effects on cognition and behavior. For example, it has been shown to potentiate the hypolocomotor actions of nicotine in mice.

Objective: To assess the in vivo effects of this compound on a specific behavioral paradigm.

General Procedure:

-

Acclimate the animals (e.g., mice or rats) to the testing environment.

-

Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Administer a challenge agent (e.g., nicotine) if required by the experimental design.

-

Place the animals in the testing apparatus (e.g., open field for locomotor activity).

-

Record and analyze the relevant behavioral parameters.

Experimental Workflow

The characterization of a novel 5-HT6 receptor antagonist typically follows a structured workflow, from initial screening to in vivo validation.

Caption: General Experimental Workflow for 5-HT6 Antagonist Characterization.

Conclusion

This compound is a valuable pharmacological tool for the study of the 5-HT6 receptor. Its high affinity and selectivity make it an excellent candidate for in vitro and in vivo investigations aimed at elucidating the role of this receptor in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

An In-depth Technical Guide to MS-245 Oxalate: A Potent 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MS-245 oxalate, a high-affinity antagonist of the 5-HT6 serotonin receptor. The information presented herein is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

MS-245 oxalate is the oxalate salt of the parent compound MS-245. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 5-Methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine oxalate[1] |

| Synonyms | MS-245, MS245 oxalate |

| CAS Number | 275363-58-1[1] |

| Chemical Formula | C21H24N2O7S[1] |

| Molecular Weight | 448.49 g/mol [1] |

| SMILES | COC1=CC=C(C2=C1C(=CCN(C)C)C=N2S(=O)(=O)C3=CC=CC=C3)C=C1.C(=O)(C(=O)O)O |

| InChI Key | BLSWAEGCRSFTJG-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Appearance | Crystalline solid[2] |

| Purity | ≥98%[2] |

| Solubility | Soluble in DMSO[2][3] |

| Storage | Store at -20°C for long-term storage.[2][4] |

Biological Activity and Pharmacological Profile

MS-245 is a potent and selective antagonist of the serotonin 5-HT6 receptor.[2][5][6] This receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition, learning, and memory, such as the hippocampus and cortex.[7]

Binding Affinity and Selectivity

MS-245 exhibits high affinity for the human 5-HT6 receptor. Its selectivity for the 5-HT6 receptor over other serotonin receptor subtypes is a key feature of its pharmacological profile.

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT6 | 2.1 - 2.3 nM[2][6] |

| 5-HT2A | 130 nM[2] |

| 5-HT2C | 23 nM[2] |

| 5-HT1A | 720 nM[2] |

| 5-HT1B | 9,200 nM[2] |

| 5-HT1E | 4,220 nM[2] |

| 5-HT3 | 2,390 nM[2] |

| 5-HT7 | 600 nM[2] |

Functional Activity

As a 5-HT6 receptor antagonist, MS-245 blocks the constitutive activity of the receptor and the effects of agonists like serotonin. The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs protein.[8] Therefore, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). MS-245 has been shown to decrease cAMP production induced by 5-HT in HEK293 cells expressing the 5-HT6 receptor, with a pA2 value of 8.88.[2]

Signaling Pathway

The mechanism of action of MS-245 involves the blockade of the canonical 5-HT6 receptor signaling pathway. The following diagram illustrates this pathway and the point of intervention by MS-245.

References

- 1. Modulation of the stimulus effects of (+)amphetamine by the 5-HT6 antagonist MS-245 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the 5-HT(6) serotonin antagonist MS-245 on the actions of (-)nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.kr]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. iris.unica.it [iris.unica.it]

An In-depth Technical Guide to the Mechanism of Action of MS-245 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. This technical guide delineates the core mechanism of action of MS-245 oxalate, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The primary mechanism of MS-245 involves the competitive inhibition of serotonin binding to the 5-HT6 receptor, leading to a downstream modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This antagonism has been shown to influence dopaminergic and cholinergic neurotransmission, suggesting its potential therapeutic utility in cognitive and neurological disorders.

Core Mechanism of Action

MS-245 oxalate is an N1-(benzenesulfonyl)tryptamine derivative that acts as a high-affinity antagonist at the 5-HT6 receptor. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Upon binding of the endogenous agonist serotonin (5-HT), the receptor stimulates the production of intracellular cAMP. MS-245 oxalate competitively blocks this interaction, thereby reducing the agonist-induced elevation of cAMP. This primary action at the 5-HT6 receptor is believed to be the foundation of its pharmacological effects.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for MS-245 oxalate, providing a comparative overview of its potency, selectivity, and functional activity.

Table 1: In Vitro Receptor Binding Affinities of MS-245

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| 5-HT6 | 2.3 | [1] |

| 5-HT2A | 130 | [1] |

| 5-HT2C | 23 | [1] |

| 5-HT1A | 720 | [1] |

| 5-HT1B | 9,200 | [1] |

| 5-HT1E | 4,220 | [1] |

| 5-HT3 | 2,390 | [1] |

| 5-HT7 | 600 | [1] |

Table 2: In Vitro Functional Activity of MS-245

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Production | HEK293 cells expressing 5-HT6 | pA2 | 8.88 nM | [1] |

Table 3: In Vivo Behavioral Effects of MS-245

| Animal Model | Behavioral Paradigm | Dose | Effect | Reference |

| Rat | (+)-Amphetamine Drug Discrimination | 5 mg/kg | Potentiates amphetamine-induced discrimination | [1] |

| Rat | Cocaine Drug Discrimination | 5 mg/kg | No effect | [1] |

| Rat | (-)-Nicotine Drug Discrimination | 5 mg/kg | No effect | [1] |

Signaling Pathways

The primary signaling pathway affected by MS-245 oxalate is the canonical 5-HT6 receptor-Gs-adenylyl cyclase-cAMP pathway. By antagonizing the 5-HT6 receptor, MS-245 prevents the Gs-protein-mediated activation of adenylyl cyclase, thus reducing the synthesis of cAMP from ATP. Downstream of cAMP, a cascade of events involving Protein Kinase A (PKA) and other effectors is inhibited. Furthermore, research on 5-HT6 receptor signaling suggests potential interactions with other pathways, including the Fyn-tyrosine kinase and mTOR pathways, although these have not been specifically elucidated for MS-245.

References

The Discovery and History of MS-245 Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its discovery as a member of the N1-(benzenesulfonyl)tryptamine class of compounds marked a significant step in the exploration of the 5-HT6 receptor as a therapeutic target for cognitive and neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to MS-245 oxalate. It includes a summary of its binding affinity and selectivity, details of seminal in vivo studies, and a description of the signaling pathways it modulates. While specific pharmacokinetic data for MS-245 is not publicly available, this guide offers a foundational understanding of its biological context for drug development professionals.

Introduction: The Emergence of a Selective 5-HT6 Antagonist

The serotonin 6 (5-HT6) receptor, since its cloning, has been a subject of intense research due to its almost exclusive localization in brain regions associated with learning, memory, and cognition, such as the hippocampus and cortex. Its modulation has been proposed as a therapeutic strategy for a variety of neuropsychiatric conditions. The development of selective ligands for this receptor has been crucial to understanding its physiological roles.

MS-245, chemically known as 5-methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine, emerged from a focused effort to develop potent and selective 5-HT6 receptor antagonists. Its oxalate salt form is commonly used in research settings for its stability and solubility.

Discovery and History

The discovery of MS-245 was a part of a broader investigation into N1-(benzenesulfonyl)tryptamines as a novel class of 5-HT6 antagonists. The foundational work, published by Tsai, Dukat, Slassi, and colleagues in 2000, identified this chemical scaffold as a promising template for achieving high affinity and selectivity for the 5-HT6 receptor. MS-245 was highlighted in this seminal paper for its potent interaction with the human 5-HT6 receptor.

Subsequent studies by researchers such as Pullagurla, Young, and Glennon further characterized the in vivo pharmacological profile of MS-245. These studies, conducted in the mid-2000s, explored its effects on the behavioral actions of nicotine and amphetamine, providing evidence for the role of the 5-HT6 receptor in modulating dopaminergic and cholinergic systems. These findings solidified the importance of MS-245 as a key research tool for dissecting the function of the 5-HT6 receptor in complex neuronal circuits.

Quantitative Data Summary

The following tables summarize the key quantitative data for MS-245 oxalate from pivotal studies.

Table 1: Receptor Binding Affinity and Selectivity of MS-245

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. 5-HT6 | Reference |

| 5-HT6 (human) | 2.3 | - | [1] |

| 5-HT2A | 130 | ~57-fold | [1] |

| 5-HT2C | 23 | ~10-fold | [1] |

| 5-HT1A | 720 | ~313-fold | [1] |

| 5-HT1B | 9,200 | ~4000-fold | [1] |

| 5-HT1E | 4,220 | ~1835-fold | [1] |

| 5-HT3 | 2,390 | ~1039-fold | [1] |

| 5-HT7 | 600 | ~261-fold | [1] |

Table 2: In Vivo Behavioral Effects of MS-245

| Experimental Model | Species | MS-245 Dose | Observed Effect | Reference |

| (+)-Amphetamine Drug Discrimination | Rat | 5.0 mg/kg | Potentiated the stimulus effects of the ED50 dose of amphetamine. | [1] |

| (-)-Nicotine Drug Discrimination | Rat | 5.0 mg/kg | Enhanced the potency of (-)-nicotine. | [2] |

| (-)-Nicotine-Induced Hypolocomotion | Mouse | 15 mg/kg | Potentiated the hypolocomotor actions of (-)-nicotine. | [2] |

Signaling Pathways and Mechanism of Action

MS-245 exerts its effects by acting as an antagonist at the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase through a Gs alpha subunit (Gαs). Antagonism by MS-245 blocks the downstream signaling cascade initiated by serotonin or the receptor's basal activity.

Diagram: 5-HT6 Receptor Signaling Pathway

References

Navigating the Solubility Landscape of MS-245 Oxalate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of MS-245 oxalate, a potent and selective 5-HT6 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the compound's solubility in various solvents, detailed experimental protocols for solubility determination, and a visualization of its relevant signaling pathway.

Core Data Presentation: MS-245 Oxalate Solubility

MS-245 oxalate's solubility is a critical parameter for its use in in-vitro and in-vivo studies. While readily soluble in dimethyl sulfoxide (DMSO), its solubility in aqueous solutions, a key factor for many biological assays, has not been extensively reported in publicly available literature. The following table summarizes the known quantitative solubility data.

| Solvent | Concentration | Temperature | Method |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mM | Not Specified | Not Specified[1][2] |

| Aqueous Buffers (e.g., PBS, Water) | Data not available | - | - |

| Ethanol | Data not available | - | - |

Given the limited publicly available data on the aqueous solubility of MS-245 oxalate, it is recommended that researchers determine its solubility in their specific experimental buffers. The following experimental protocol provides a robust method for this determination.

Experimental Protocols: Determining Thermodynamic Solubility

The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of MS-245 oxalate using the widely accepted shake-flask method. This method is suitable for determining the solubility of a compound in various solvents, including aqueous buffers and organic solvents.

Objective: To determine the equilibrium solubility of MS-245 oxalate in a specific solvent at a controlled temperature.

Materials:

-

MS-245 oxalate (solid powder)

-

Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, Water, Ethanol)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of MS-245 oxalate powder to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[3][4] The agitation ensures thorough mixing and facilitates the dissolution process to reach equilibrium. The time required to reach equilibrium may need to be determined empirically for the specific compound and solvent system.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of MS-245 oxalate of known concentrations in the same solvent used for the solubility experiment.

-

Generate a standard curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

-

Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of MS-245 oxalate in the sample by comparing its peak area to the standard curve.

-

-

Data Analysis:

-

Calculate the solubility of MS-245 oxalate in the solvent by taking into account any dilution factors.

-

Express the solubility in units such as mg/mL or molarity (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

-

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

References

Potential Research Areas for MS 245 Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS 245 oxalate is a potent and selective high-affinity antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3][4][5] Its unique pharmacological profile positions it as a valuable research tool and a potential therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its characterization, and promising avenues for future research. The blockade of 5-HT6 receptors by antagonists like MS 245 has been shown to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.[6] This has led to significant interest in their potential as cognitive enhancers in conditions such as Alzheimer's disease and schizophrenia.[6][7]

Introduction to this compound

This compound, with the chemical name 5-methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine oxalate, is a well-characterized antagonist of the 5-HT6 receptor.[8] Its high affinity and selectivity make it a preferred tool for studying the physiological and pathological roles of this receptor.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 5-methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine oxalate | [8] |

| Molecular Formula | C21H24N2O7S | [3] |

| Molecular Weight | 448.49 g/mol | [3] |

| CAS Number | 275363-58-1 | [3] |

| Appearance | Crystalline solid | [8] |

| Solubility | Soluble in DMSO | [5] |

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits high affinity for the 5-HT6 receptor with a reported Ki value of approximately 2.1 nM.[2][5] Its selectivity profile demonstrates significantly lower affinity for other serotonin receptor subtypes, making it a specific tool for interrogating 5-HT6 receptor function.

| Receptor Subtype | Ki (nM) |

| 5-HT6 | 2.1 |

| 5-HT1A | >1000 |

| 5-HT1B | >1000 |

| 5-HT1D | >1000 |

| 5-HT2A | >100 |

| 5-HT2C | >100 |

| 5-HT3 | >1000 |

| 5-HT4 | >1000 |

| 5-HT5a | >1000 |

| 5-HT7 | >100 |

Note: The Ki values for other receptors are generally reported to be significantly higher, indicating lower affinity. The exact values can vary between studies.

Functional Activity

As an antagonist, this compound blocks the constitutive activity of the 5-HT6 receptor and the effects of agonists like serotonin. A key downstream effect of 5-HT6 receptor activation is the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This compound has been shown to inhibit this agonist-induced cAMP production.

Potential Research Areas and Therapeutic Applications

The unique localization and function of the 5-HT6 receptor make its antagonists, such as this compound, promising candidates for several therapeutic areas.

Cognitive Enhancement

A significant body of preclinical evidence suggests that 5-HT6 receptor antagonists can improve cognitive function.[6] This has spurred research into their potential for treating cognitive deficits associated with:

-

Alzheimer's Disease: By enhancing cholinergic and glutamatergic neurotransmission, 5-HT6 antagonists may improve memory and learning in patients with Alzheimer's.[6]

-

Schizophrenia: Cognitive impairment is a core feature of schizophrenia, and 5-HT6 antagonists are being investigated as a potential adjunctive therapy to improve these symptoms.[7]

-

Age-Related Cognitive Decline: The pro-cognitive effects of these compounds could also be beneficial in mitigating age-associated memory impairment.

Other Neurological and Psychiatric Disorders

Beyond cognitive enhancement, research suggests potential applications in:

-

Depression and Anxiety: Some studies indicate that 5-HT6 receptor antagonists may possess anxiolytic and antidepressant-like properties.

-

Obesity: The 5-HT6 receptor is implicated in the regulation of appetite and body weight, suggesting a potential role for its antagonists in weight management.

Signaling Pathways Modulated by this compound

The 5-HT6 receptor is now understood to signal through multiple intracellular pathways beyond the canonical Gs-adenylyl cyclase-cAMP pathway. As an antagonist, this compound would be expected to inhibit these signaling cascades when initiated by an agonist or constitutive receptor activity.

Caption: 5-HT6 Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Materials:

-

Cell membranes expressing the human 5-HT6 receptor

-

[3H]-LSD (Radioligand)

-

This compound (Test compound)

-

Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)[6]

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[6]

-

Non-specific binding control (e.g., 10 µM methiothepin)[6]

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Cell membranes (typically 10-20 µg of protein per well)

-

This compound or vehicle (for total binding) or non-specific control.

-

[3H]-LSD at a fixed concentration (near its Kd).

-

-

Incubate the plate at 37°C for 60 minutes.[6]

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.[6]

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-LSD binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This protocol measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing the 5-HT6 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

-

Serotonin (Agonist)

-

This compound (Antagonist)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well plates

Procedure:

-

Culture HEK293-5-HT6 cells to an appropriate confluency.

-

Harvest and resuspend the cells in stimulation buffer.

-

Dispense the cell suspension into a 384-well plate.

-

Add serial dilutions of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of serotonin (typically the EC80 concentration) to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of the agonist response.

-

The pA2 value can be calculated to quantify the potency of the antagonist.

Synthesis of this compound

The synthesis of MS 245, a member of the N1-(benzenesulfonyl)tryptamine class, generally involves a multi-step process. A plausible synthetic route is outlined below, based on the synthesis of related tryptamines.

Caption: Plausible Synthesis Pathway for this compound.

Future Directions and Considerations

While this compound is a powerful research tool, several areas warrant further investigation for its potential clinical translation.

-

Pharmacokinetics: Detailed in vivo pharmacokinetic studies (absorption, distribution, metabolism, and excretion - ADME) are crucial to understand its drug-like properties. Currently, there is a lack of publicly available pharmacokinetic data specifically for this compound.

-

In Vivo Efficacy Models: Further evaluation in a wider range of animal models of cognitive dysfunction is needed to solidify its therapeutic potential.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are a prerequisite for any clinical development.

-

Clinical Trials: To date, there is no publicly available information on clinical trials involving this compound.

Conclusion

This compound is a highly valuable pharmacological tool for investigating the multifaceted roles of the 5-HT6 receptor. Its potent and selective antagonist activity, coupled with the growing understanding of 5-HT6 receptor signaling, opens up exciting avenues for research into novel treatments for cognitive disorders and other CNS conditions. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this promising area.

References

- 1. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN117858866A - Process for preparing tryptamine derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor fruquintinib (HMPL-013) and the prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics MS | Temple University | Temple University [temple.edu]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of MS 245 Oxalate

Disclaimer: This document provides a summary of available information and general safety guidelines for MS 245 oxalate. A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. The information regarding oxalate safety is based on data for other oxalate compounds and should be treated as general guidance. Researchers, scientists, and drug development professionals should always consult with their institution's safety office and perform a thorough risk assessment before handling this compound.

Introduction

This compound is a potent and selective antagonist of the 5-HT6 serotonin receptor, with a Ki value of approximately 2.1 to 2.3 nM for the human recombinant receptor.[1][2] It is a valuable tool in neuroscience research, particularly in studies related to cognitive function and neurological disorders. Due to its potent biological activity and the general hazards associated with oxalates, proper safety and handling procedures are crucial to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known properties of this compound and general safety protocols for handling oxalate-containing compounds.

Chemical and Physical Properties

Limited information is available regarding the specific physical and chemical properties of this compound. The following table summarizes the available data from various suppliers.

| Property | Value | Source |

| CAS Number | 275363-58-1 | [1][3] |

| Molecular Formula | C₁₉H₂₂N₂O₃S • C₂H₂O₄ | [1] |

| Molecular Weight | 448.5 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO | [1][3] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [3] |

| Stability | Stable for at least 4 years when stored properly. | [1] |

General Oxalate Safety and Handling

The following table summarizes the general hazards associated with oxalates and the recommended precautionary statements.

| Hazard Class | Hazard Statement | Precautionary Statements |

| Acute Toxicity, Oral | Harmful if swallowed. | Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Acute Toxicity, Dermal | Harmful in contact with skin. | Wear protective gloves/ protective clothing. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Wear eye protection/ face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/ attention. |

Source: General safety information for oxalate compounds.

When handling this compound, the following personal protective equipment should be worn:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

-

Eye Protection: Safety glasses with side shields or goggles to protect from dust and splashes.

-

Lab Coat: A standard laboratory coat to protect clothing.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid all personal contact, including inhalation of dust.[4]

-

Weigh and handle the solid compound carefully to avoid generating dust.

-

When preparing solutions, always add the solid to the solvent. NEVER add water to the material.[4]

-

Keep containers securely sealed when not in use.[4]

Experimental Protocols and Workflows

Detailed experimental protocols for the safety testing of this compound are not available in the public domain. However, a general workflow for handling this compound in a research setting can be established based on standard laboratory practices for hazardous chemicals.

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling this compound.

Understanding the relationship between potential hazards and the necessary control measures is fundamental to laboratory safety.

Caption: Relationship between oxalate hazards and safety controls.

First Aid Measures

In the event of exposure to an oxalate compound, the following first aid measures should be taken immediately.

-

If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.[5]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. Call a POISON CENTER or doctor immediately.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]

Spill and Disposal

-

Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable decontaminating agent.

-

Major Spills: For larger spills, evacuate the area and alert the appropriate emergency response team.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable research compound that requires careful handling due to its potent biological activity and the inherent hazards of oxalates. While a specific Safety Data Sheet is not available, by following the general safety guidelines for oxalates, implementing proper engineering controls, and using appropriate personal protective equipment, researchers can handle this compound safely. A thorough risk assessment should always precede any experimental work with this compound.

References

MS 245 Oxalate: A Technical Review of a High-Affinity 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS 245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system.[1][2] Its localization in brain regions associated with cognition, such as the striatum, nucleus accumbens, hippocampus, and cortex, has made the 5-HT6 receptor a compelling target for the therapeutic intervention of cognitive deficits observed in neuropsychiatric and neurodegenerative disorders like Alzheimer's disease and schizophrenia.[1][2][3] MS 245, with its high affinity for this receptor, serves as a valuable research tool for elucidating the role of the 5-HT6 receptor in modulating various neurotransmitter systems and its potential as a therapeutic agent. This technical guide provides a comprehensive review of the available literature on this compound, presenting its pharmacological data, experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound, with the formal name 5-methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine, monoethanedioate, is a crystalline solid.[4]

| Property | Value | Reference |

| CAS Number | 275363-58-1 | [4] |

| Molecular Formula | C19H22N2O3S • C2H2O4 | [4] |

| Formula Weight | 448.5 g/mol | [4] |

| Purity | ≥98% | [4] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO | [4] |

Pharmacological Data

MS 245 is characterized by its high-affinity binding to the human recombinant 5-HT6 receptor. Its selectivity has been evaluated against a panel of other serotonin receptors, demonstrating a favorable profile for targeting the 5-HT6 receptor.

Table 1: Receptor Binding Affinities (Ki) of MS 245

| Receptor | Ki (nM) | Reference |

| 5-HT6 | 2.1 - 2.3 | [4][5] |

| 5-HT2C | 23 | [4] |

| 5-HT2A | 130 | [4] |

| 5-HT7 | 600 | [4] |

| 5-HT1A | 720 | [4] |

| 5-HT3 | 2,390 | [4] |

| 5-HT1E | 4,220 | [4] |

| 5-HT1B | 9,200 | [4] |

Table 2: Functional Activity of MS 245

| Assay | Parameter | Value (nM) | Reference |

| 5-HT-induced cAMP production in HEK293 cells expressing 5-HT6 | pA2 | 8.88 | [4] |

The pA2 value indicates the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response, providing a measure of its functional antagonist potency.[4]

Signaling Pathways

The 5-HT6 receptor is constitutively active and positively coupled to the Gαs subunit of G proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, MS 245 blocks this constitutive and serotonin-induced signaling cascade. The downstream effects of 5-HT6 receptor signaling are complex and involve the modulation of multiple neurotransmitter systems, including acetylcholine and glutamate, primarily through the regulation of GABAergic interneurons.[2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and in vivo evaluation of MS 245 are described in the scientific literature. Below are summaries of the key methodologies.

Radioligand Binding Assays

The affinity of MS 245 for various receptors is determined through radioligand binding assays using cell membranes from HEK-293 cells expressing the recombinant human receptors.

General Protocol:

-

Membrane Preparation: HEK-293 cells expressing the target receptor are harvested and homogenized in a suitable buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.

-

Binding Reaction: The membrane suspension is incubated with a specific radioligand (e.g., [3H]LSD for the 5-HT6 receptor) and varying concentrations of the test compound (MS 245).

-

Separation: The reaction mixture is filtered through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Drug Discrimination Studies

Drug discrimination paradigms are used to assess the subjective effects of psychoactive drugs. The following protocol was adapted from studies investigating the interaction of MS 245 with amphetamine and nicotine.[4]

Apparatus: Standard two-lever operant conditioning chambers.

Animals: Sprague-Dawley rats.

Protocol:

-

Training Phase: Rats are trained to press one lever after an injection of a drug (e.g., (+)-amphetamine, 1.0 mg/kg) and the other lever after an injection of saline. Correct lever presses are reinforced with a food or liquid reward. Training continues until a high level of accuracy is achieved.

-

Test Phase:

-

Substitution Test: Animals are administered various doses of MS 245 to determine if it produces effects similar to the training drug.

-

Combination Test: A non-generalizing dose of the training drug (e.g., the ED50 dose) is administered in combination with various doses of MS 245 to assess for potentiation of the drug's discriminative stimulus effects.

-

-

Data Collection: The percentage of responses on the drug-appropriate lever is recorded.

In Vivo Efficacy

Preclinical studies have demonstrated that MS 245 can modulate the behavioral effects of psychostimulants.

Table 3: In Vivo Effects of MS 245

| Model | Effect | Dose of MS 245 | Reference |

| (+)-Amphetamine Drug Discrimination in Rats | Potentiates the discriminative stimulus effects of (+)-amphetamine | 5 mg/kg | [4] |

| Cocaine Drug Discrimination in Rats | No effect | Not specified | [4] |

| (-)-Nicotine Drug Discrimination in Rats | No effect | Not specified | [4] |

These findings suggest that 5-HT6 receptor antagonism can selectively modulate dopaminergic neurotransmission, which may have implications for the treatment of conditions with altered dopamine signaling.

Conclusion

This compound is a well-characterized, high-affinity, and selective 5-HT6 receptor antagonist. Its utility in preclinical research has been established through in vitro binding and functional assays, as well as in vivo behavioral paradigms. The data summarized in this guide highlight the potential of 5-HT6 receptor antagonism as a therapeutic strategy for CNS disorders. Further research with MS 245 and similar compounds will be crucial in fully understanding the complex role of the 5-HT6 receptor in brain function and disease.

References

- 1. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of the stimulus effects of (+)amphetamine by the 5-HT6 antagonist MS-245 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis of MS-245 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the chemical synthesis of MS-245, a potent and selective 5-HT6 receptor antagonist. Contrary to implications of a biosynthetic origin, MS-245, chemically known as 5-Methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine, is a synthetic compound. This guide outlines the multi-step synthesis pathway, furnishing detailed experimental protocols derived from seminal publications in the field of medicinal chemistry. Quantitative data, where available, is presented in tabular format to facilitate comprehension and reproducibility. Furthermore, a logical workflow of the synthesis is provided in a graphical format to visually articulate the process. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

MS-245 is a high-affinity antagonist for the serotonin 5-HT6 receptor, a target of significant interest for the therapeutic intervention in cognitive and neurological disorders. The synthesis of MS-245 involves a multi-step chemical process, beginning with commercially available precursors and culminating in the formation of the final active pharmaceutical ingredient, which is often prepared as an oxalate salt to improve its stability and handling properties. This guide will detail the established synthetic route, providing a clear and concise protocol for its laboratory-scale preparation.

Chemical Synthesis Pathway Overview

The synthesis of MS-245 proceeds through a logical sequence of chemical transformations. The core of the molecule, a tryptamine scaffold, is first functionalized, followed by the introduction of the characteristic benzenesulfonyl group. The general workflow is depicted below.

Caption: A logical flowchart illustrating the major stages in the chemical synthesis of MS-245 oxalate.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis of MS-245.

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 5-Methoxytryptamine | C₁₁H₁₄N₂O | 190.24 | Starting Material |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | Reagent for methylation |

| Sodium borohydride | NaBH₄ | 37.83 | Reducing agent |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Sulfonylating agent |

| Pyridine | C₅H₅N | 79.10 | Base and solvent |

| Oxalic acid | C₂H₂O₄ | 90.03 | Salt formation |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

Experimental Protocols

The synthesis of MS-245 can be accomplished in two primary stages: the formation of the N,N-dimethyltryptamine intermediate and the subsequent N-sulfonylation.

Synthesis of 5-Methoxy-N,N-dimethyltryptamine

This procedure details the reductive amination of 5-methoxytryptamine to yield the dimethylated intermediate.

Protocol:

-

To a stirred solution of 5-methoxytryptamine (1.0 eq) in dichloromethane, add aqueous formaldehyde (2.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-methoxy-N,N-dimethyltryptamine.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of MS-245 (5-Methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine)

This step involves the sulfonylation of the indole nitrogen of the previously synthesized tryptamine.

Protocol:

-

Dissolve 5-methoxy-N,N-dimethyltryptamine (1.0 eq) in pyridine.

-

Cool the solution to 0 °C.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic extracts with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The resulting crude MS-245 free base can be purified by recrystallization or column chromatography.

Preparation of MS-245 Oxalate

The final step is the formation of the oxalate salt for improved handling and stability.

Protocol:

-

Dissolve the purified MS-245 free base in a minimal amount of hot ethanol.

-

In a separate flask, dissolve oxalic acid (1.05 eq) in hot ethanol.

-

Add the oxalic acid solution to the MS-245 solution with stirring.

-

Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the precipitated MS-245 oxalate by vacuum filtration.

-

Wash the crystals with cold ethanol and dry under vacuum.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of MS-245. Actual yields may vary depending on reaction scale and purification methods.

| Reaction Stage | Product | Typical Yield (%) |

| Reductive Amination | 5-Methoxy-N,N-dimethyltryptamine | 85-95% |

| N-Sulfonylation | MS-245 (Free Base) | 70-85% |

| Salt Formation | MS-245 Oxalate | >95% |

Visualization of the Synthesis Pathway

The following diagram provides a visual representation of the chemical transformations in the synthesis of MS-245.

Caption: A schematic representation of the chemical reactions involved in the synthesis of MS-245 oxalate.

Conclusion

This technical guide provides a comprehensive overview of the chemical synthesis of MS-245 oxalate, a significant 5-HT6 receptor antagonist. The detailed protocols and quantitative data presented herein are intended to equip researchers and drug development professionals with the necessary information for the successful laboratory-scale preparation of this compound. The provided visualizations of the synthesis workflow and chemical pathway serve to enhance the understanding of the process. It is imperative to note that all chemical syntheses should be conducted with appropriate safety precautions in a controlled laboratory environment.

No Direct Evidence Found for MS-245 and Oxalate Interaction in Scientific Literature

A comprehensive review of available scientific literature reveals no direct theoretical models or experimental data on the interaction between MS-245 (N1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine) and oxalate. Extensive searches for scholarly articles, technical reports, and computational studies have not yielded any information on a direct binding or functional relationship between these two molecules.

MS-245 is consistently identified in the scientific literature as a potent and selective antagonist of the 5-HT6 serotonin receptor.[1][2][3] Research has primarily focused on its pharmacological effects on the central nervous system, particularly its potential to modulate dopaminergic and nicotine-induced behaviors.[1][3] Studies have explored its structure-activity relationship in the context of its affinity for the 5-HT6 receptor, with some research examining analogs of MS-245 to understand binding mechanisms at this specific receptor site.[2]

It is important to distinguish MS-245 from the similarly named compound MS-222, which is Tricaine Methanesulfonate, a widely used anesthetic for fish and other aquatic animals.[4][5][6][7][8] The search results provided information on MS-222, but this compound is structurally and functionally distinct from MS-245 and its interaction with oxalate is not a subject of the returned literature.

While there is a body of research on oxalate-binding proteins and the theoretical modeling of oxalate interactions with other substances, such as actinides, these studies are not related to MS-245.[9][10][11][12][13]

References

- 1. Effect of the 5-HT(6) serotonin antagonist MS-245 on the actions of (-)nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of chiral MS-245 analogs at h5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of the stimulus effects of (+)amphetamine by the 5-HT6 antagonist MS-245 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. umces.edu [umces.edu]

- 6. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tricaine mesylate - Wikipedia [en.wikipedia.org]

- 8. animalcare.illinois.edu [animalcare.illinois.edu]

- 9. osti.gov [osti.gov]

- 10. Binding modes of oxalate in UO2(oxalate) in aqueous solution studied with first-principles molecular dynamics simulations. Implications for the chelate effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and characterizations of oxalate-binding proteins in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OxaBIND: A tool for identifying oxalate-binding domain(s)/motif(s) in protein(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocol for MS-245 Oxalate Administration in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-245 oxalate is a potent and selective antagonist of the 5-HT6 serotonin receptor, which is predominantly expressed in the central nervous system. Due to its role in modulating cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor is a significant target for therapeutic interventions in cognitive disorders. MS-245 oxalate is utilized in preclinical research to investigate the role of the 5-HT6 receptor in learning, memory, and other cognitive processes. These application notes provide a detailed protocol for the preparation and administration of MS-245 oxalate to mice for in vivo studies.

Data Presentation

The following table summarizes a reported dosage of MS-245 oxalate used in a behavioral pharmacology study in mice. It is crucial to note that the optimal dose for a specific experimental paradigm may require validation.

| Compound | Dose Range (mg/kg) | Administration Route | Vehicle | Species | Study Context | Reference |

| MS-245 Oxalate | 10 - 30 mg/kg | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Saline or other appropriate vehicle | Mouse | Potentiation of nicotine-induced hypolocomotion |

Experimental Protocols

This section outlines detailed methodologies for the preparation and administration of MS-245 oxalate via various routes.

Materials

-

MS-245 oxalate powder

-

Sterile saline solution (0.9% NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Tween 80

-

Sterile water for injection

-

Vortex mixer

-

Sonicator

-

Sterile syringes (1 mL) and needles (25-27 gauge for subcutaneous and intraperitoneal injections; 20-22 gauge, ball-tipped for oral gavage)

-

Animal scale

-

70% ethanol for disinfection

Reagent Preparation (Vehicle Selection and Drug Solubilization)

MS-245 oxalate has limited solubility in aqueous solutions. The choice of vehicle is critical for achieving a homogenous and stable formulation for administration.

-

Option 1: Suspension in Saline with Surfactant:

-

Weigh the required amount of MS-245 oxalate powder.

-

Create a paste by adding a small volume of sterile saline containing 0.1-0.5% Tween 80.

-

Gradually add the remaining volume of the saline/Tween 80 solution while continuously vortexing to form a uniform suspension.

-

Sonication may be used to aid in the dispersion of the compound.

-

-

Option 2: Solubilization with a Co-solvent:

-

Dissolve the MS-245 oxalate powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).

-

Once fully dissolved, bring the solution to the final volume with sterile saline.

-

Ensure the final concentration of DMSO is kept to a minimum to avoid potential toxicity.

-

Note: Always prepare fresh solutions on the day of the experiment. A vehicle-only control group should be included in all experiments.

Animal Handling and Preparation

-

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

-

Allow mice to acclimate to the housing facility for at least one week before the experiment.

-

Handle mice gently to minimize stress.

-

Weigh each mouse on the day of the experiment to accurately calculate the injection volume.

Administration Protocols

The injection volume for mice is typically 10 mL/kg of body weight.

-

Restrain the mouse by gently scruffing the neck and back to expose the abdomen.

-

Tilt the mouse's head slightly downwards.

-

Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

-

Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder and internal organs.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the calculated volume of the MS-245 oxalate solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Gently grasp the loose skin over the shoulders to form a "tent".

-

Wipe the injection site with 70% ethanol.

-

Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

-

Gently aspirate to check for blood.

-

Inject the solution slowly, creating a small bleb under the skin.

-

Withdraw the needle and gently massage the area to aid dispersion.

-

Return the mouse to its cage and monitor.

-

Securely restrain the mouse by scruffing the neck to immobilize the head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus, administer the solution slowly.

-

Gently remove the needle and return the mouse to its cage.

-

Observe the animal for any signs of respiratory distress.

Mandatory Visualization

Caption: Experimental workflow for in vivo studies using MS-245 oxalate in mice.

MS 245 oxalate dosage and concentration calculations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of MS 245 oxalate, a high-affinity 5-HT6 receptor antagonist, in preclinical research. This document includes quantitative data on dosages and concentrations, detailed experimental methodologies for key in vitro and in vivo assays, and a visualization of the relevant signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various experimental settings.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Receptor | Species | Value | Reference |

| Ki | 5-HT6 | Human | 2.1 nM | [1][2] |

| Ki | 5-HT6 | Human | 2.3 nM | |

| pA2 | 5-HT6 | Human | 8.88 |

Table 2: In Vivo Dosages of this compound in Rodent Models

| Species | Assay | Route of Administration | Dosage Range | Outcome | Reference |

| Rat | Drug Discrimination ((+)-amphetamine) | Intraperitoneal (i.p.) | 3.0 - 7.5 mg/kg | No effect alone | [1] |

| Rat | Drug Discrimination ((+)-amphetamine) | Intraperitoneal (i.p.) | 5.0 mg/kg (in combination) | Potentiated amphetamine effects | [1] |

| Rat | Drug Discrimination ((-)-nicotine) | Intraperitoneal (i.p.) | 5.0 mg/kg (in combination) | Enhanced nicotine potency | [3] |

| Mouse | Locomotor Activity | Intraperitoneal (i.p.) | 15 mg/kg (in combination) | Potentiated nicotine-induced hypolocomotion | [2] |

| Mouse | Antinociception | Intraperitoneal (i.p.) | 30 mg/kg (in combination) | No effect on nicotine's antinociceptive effects | [2] |

Signaling Pathway

This compound exerts its effects by antagonizing the 5-HT6 receptor. The primary signaling cascade initiated by 5-HT6 receptor activation is the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP. However, the receptor can also engage other signaling pathways.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor

-

Radioligand: [3H]-LSD

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

-

Non-specific binding determinant: 10 µM methiothepin

-

This compound at various concentrations

-

96-well plates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK-293 cells expressing the h5-HT6 receptor by homogenization and centrifugation.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-LSD and varying concentrations of this compound.

-

Determine total binding in the absence of a competing ligand and non-specific binding in the presence of 10 µM methiothepin.

-

Incubate the plates for 60 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

-

Quantify the radioactivity retained on the filters by liquid scintillation counting.

-

Calculate the IC50 values by non-linear regression analysis of the competition binding data.

-

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay (HTRF-based)

Objective: To determine the functional antagonist potency (pA2 or IC50) of this compound at the human 5-HT6 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor

-

5-HT (serotonin) as the agonist

-

This compound at various concentrations

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

-

HTRF cAMP assay kit

-

384-well plates

-

HTRF-compatible plate reader

Procedure:

-

On the day of the assay, harvest cells and resuspend them in assay buffer.

-

Dispense the cell suspension into a 384-well plate.

-

Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

-

Stimulate the cells by adding a fixed concentration of 5-HT (typically the EC80 concentration) to all wells except the basal control.

-

Incubate the plate for 30 minutes at room temperature to allow for cAMP accumulation.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 tracer and anti-cAMP Cryptate antibody) according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the inhibition of 5-HT-induced cAMP production by this compound and determine the IC50 or pA2 value from the concentration-response curves.

In Vivo Drug Discrimination Study in Rats

Objective: To assess whether this compound substitutes for, antagonizes, or modulates the discriminative stimulus effects of a training drug (e.g., (+)-amphetamine or (-)-nicotine).

Apparatus:

-

Standard two-lever operant conditioning chambers equipped with stimulus lights, food pellet dispensers, and a data acquisition system.

Procedure:

-

Training Phase:

-

Rats are trained to discriminate between an injection of the training drug (e.g., 1.0 mg/kg (+)-amphetamine or 0.6 mg/kg (-)-nicotine, i.p.) and saline vehicle.

-

Following a drug injection, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets on a fixed-ratio (FR) schedule.

-

Following a saline injection, responses on the other lever (the "saline-appropriate" lever) are reinforced.

-

Training continues until rats reliably complete at least 85% of their responses on the correct lever before receiving the first reinforcer.

-

-

Substitution Test:

-

To determine if this compound has stimulus effects similar to the training drug, various doses of this compound are administered alone.

-

The percentage of responses on the drug-appropriate lever is recorded. Full substitution is typically defined as >80% drug-appropriate responding.

-

-

Combination/Antagonism Test:

-

To assess if this compound modulates the effects of the training drug, a fixed dose of this compound (e.g., 5.0 mg/kg) is administered prior to various doses of the training drug.

-

The dose-response curve for the training drug in the presence of this compound is compared to the baseline dose-response curve. A leftward shift indicates potentiation.

-

In Vivo Locomotor Activity Study in Mice

Objective: To evaluate the effect of this compound on spontaneous or drug-induced locomotor activity.

Apparatus:

-

Clear acrylic locomotor activity chambers (e.g., 40 cm L x 40 cm W x 30 cm H) equipped with infrared photobeams to automatically record animal movement.

Procedure:

-

Habituation:

-

Mice are habituated to the testing room for at least 60 minutes before the experiment.

-

On the day(s) prior to testing, mice are habituated to the locomotor activity chambers and handling/injection procedures by administering a saline injection and placing them in the chambers for a set period (e.g., 30-60 minutes).

-

-

Testing:

-

On the test day, mice are administered this compound, a vehicle control, or a combination of this compound and another compound (e.g., nicotine).

-

Immediately after injection, mice are placed in the center of the locomotor activity chambers.

-

Locomotor activity is recorded for a specified duration (e.g., 60 minutes).

-

Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

-

Data Analysis:

-

The data is typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

-

Total activity over the entire session is also compared between treatment groups using appropriate statistical tests (e.g., ANOVA).

-

References

Application Notes and Protocols for MS 245 Oxalate in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS 245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system.[1][2][3] Its high affinity for the 5-HT6 receptor makes it a valuable research tool for investigating the role of this receptor in various neurological and psychiatric conditions. The 5-HT6 receptor is a key target in drug development for cognitive disorders, with antagonists like MS 245 being investigated for their potential therapeutic benefits.[4] These application notes provide an overview of this compound's utility in neuroscience research, including its receptor binding profile and its effects on intracellular signaling, along with detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its effects by competitively binding to the 5-HT6 receptor, thereby blocking the binding of the endogenous ligand, serotonin. The 5-HT6 receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] By antagonizing this receptor, this compound can modulate this signaling pathway. Beyond the canonical Gs-cAMP pathway, 5-HT6 receptors are also known to engage other signaling cascades, including those involving Fyn kinase, mTOR, and Cdk5, which play roles in neurite outgrowth and neuronal migration.[1][5]

Quantitative Data

Receptor Binding Affinity

This compound demonstrates high affinity for the human 5-HT6 receptor and selectivity over other serotonin receptor subtypes. The binding affinity is typically determined through radioligand binding assays, with the inhibition constant (Ki) being a key measure of potency.

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT6 | 2.0 - 2.3 | Human | [1][2] |

| 5-HT2A | 130 | Human | [2] |

| 5-HT2C | 23 | Human | [2] |

| 5-HT1A | 720 | Human | [2] |

| 5-HT1B | 9,200 | Human | [2] |

| 5-HT1E | 4,220 | Human | [2] |

| 5-HT3 | 2,390 | Human | [2] |

| 5-HT7 | 600 | Human | [2] |

Functional Activity

The antagonist activity of this compound is confirmed through functional assays that measure its ability to inhibit serotonin-induced signaling. A common method is to measure changes in intracellular cAMP levels in cells expressing the 5-HT6 receptor.

Table 2: Functional Antagonist Activity of this compound

| Assay | Parameter | Value (nM) | Cell Line | Reference |

| cAMP Production Inhibition | pA2 | 8.88 | HEK293 | [2] |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Ki Determination

This protocol outlines the procedure for a competitive radioligand binding assay to determine the Ki of this compound for the 5-HT6 receptor.

1. Materials and Reagents:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (Specific Activity: ~80 Ci/mmol).

-

Test Compound: this compound.

-

Reference Antagonist (for validation): SB-271046.

-

Non-specific Binding Control: 10 µM Methiothepin.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

96-well plates, filtration apparatus, and scintillation counter.

2. Procedure: